N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazone linkage between a 2,3-dimethoxyphenyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in
Properties
Molecular Formula |
C15H16N2O3S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-19-13-7-3-5-11(15(13)20-2)10-16-17-14(18)9-12-6-4-8-21-12/h3-8,10H,9H2,1-2H3,(H,17,18)/b16-10- |
InChI Key |
QWLXQAHXPNYDPD-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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